molecular formula C13H9Cl2NO B8644012 1-(4-Chlorophenyl)-2-(4-chloropyridin-2-yl)ethanone

1-(4-Chlorophenyl)-2-(4-chloropyridin-2-yl)ethanone

Cat. No. B8644012
M. Wt: 266.12 g/mol
InChI Key: OVMAORYTDFUVCB-UHFFFAOYSA-N
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Patent
US09296736B2

Procedure details

To a solution of 4-chloro-2-methylpyridine (23.07 g, 181 mmol) and methyl 4-chlorobenzoate (30.8 g, 181 mmol) in dry THF (500 mL) at 0° C. was added 1 M LiHMDS in THF (63.5 g, 380 mmol) slowly via a dropping funnel. When complete, the reaction was quenched with NaHCO3 solution, concentrated under reduced pressure, and extracted with ethyl acetate. The combined organics were dried over Na2SO4, filtered and the filtrate was concentrated under reduced pressure to provide the title compound.
Quantity
23.07 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
63.5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[Cl:9][C:10]1[CH:19]=[CH:18][C:13]([C:14](OC)=[O:15])=[CH:12][CH:11]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C>C1COCC1>[Cl:9][C:10]1[CH:19]=[CH:18][C:13]([C:14](=[O:15])[CH2:8][C:4]2[CH:3]=[C:2]([Cl:1])[CH:7]=[CH:6][N:5]=2)=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23.07 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C
Name
Quantity
30.8 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
63.5 g
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When complete, the reaction was quenched with NaHCO3 solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC1=NC=CC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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